Tempo-maleimide

thiol-maleimide conjugation chemoselectivity site-directed spin labeling

4-Maleimido-TEMPO (NEM-TEMPO, MSL) is a bifunctional spin label that forms an irreversible, hydrolytically stable thioether bond with cysteine residues. Unlike MTSL, it resists reduction by DTT/TCEP and prevents thiol exchange at elevated pH, ensuring consistent labeling stoichiometry throughout EPR workflows. Its rigid piperidine nitroxide couples label motion directly to protein backbone dynamics, making it the superior choice for probing conformational changes. With ~1,000-fold chemoselectivity for thiols over amines, site-directed labeling is exclusive—even in lysine-rich proteins. Procure this foundational, high-purity reagent for reproducible, publication-ready SDSL studies.

Molecular Formula C13H20N2O3
Molecular Weight 252.31 g/mol
CAS No. 15178-63-9
Cat. No. B014041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTempo-maleimide
CAS15178-63-9
Synonyms4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2,2,6,6-tetramethyl-1-piperidinyloxy; _x000B_4-Maleimido-2,2,6,6-tetramethylpiperidinooxy;  4-Maleimido-TEMPO;  4-N-Maleimido-2,2,6,6-tetramethylpiperidine Nitroxide;  A 25335-9;  MAL 6;  Oxytetramethyl Piperidinyl Maleim
Molecular FormulaC13H20N2O3
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1O)(C)C)N2C(=O)C=CC2=O)C
InChIInChI=1S/C13H20N2O3/c1-12(2)7-9(8-13(3,4)15(12)18)14-10(16)5-6-11(14)17/h5-6,9,18H,7-8H2,1-4H3
InChIKeyATLHCOBCOLZMIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TEMPO-Maleimide (CAS 15178-63-9) for EPR Spin Labeling and Site-Directed Protein Studies


4-Maleimido-TEMPO (CAS 15178-63-9, also known as NEM-TEMPO or MSL) is a bifunctional spin label compound comprising a stable 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) nitroxide radical moiety covalently linked to a thiol-reactive maleimide group [1]. The maleimide functionality confers high chemoselectivity for free sulfhydryl groups on cysteine residues, enabling site-directed covalent attachment to proteins and peptides for electron paramagnetic resonance (EPR) spectroscopy investigations of molecular structure, dynamics, and interactions [2]. The compound is supplied as a solid with a melting point of 91–94°C and is widely recognized as a foundational spin label reagent for structural biology applications .

Why Generic Substitution of TEMPO-Maleimide (CAS 15178-63-9) with Alternative Maleimide Spin Labels Compromises EPR Data Reproducibility


Maleimide-functionalized spin labels are not interchangeable without affecting experimental outcomes, as nitroxide ring geometry, linker rigidity, and the chemical nature of the protein-label adduct fundamentally determine EPR spectral line shape, rotational correlation time (τc), and distance distribution width in pulsed dipolar spectroscopy [1]. Substituting TEMPO-maleimide with MTSL (a methanethiosulfonate spin label) alters the reversible versus irreversible nature of the protein-label linkage—MTSL forms a reducible disulfide bond susceptible to thiol exchange at elevated pH, whereas TEMPO-maleimide generates a stable, non-reversible thioether bond [2]. Similarly, substituting with 3-Maleimido-PROXYL changes the nitroxide ring size from six-membered (piperidine) to five-membered (pyrroline), which modifies the intrinsic rotational correlation time baseline and the nitroxide's sensitivity to local environmental polarity [3]. These differences preclude direct substitution without re-optimization of labeling protocols and re-establishment of spectral baselines.

TEMPO-Maleimide (CAS 15178-63-9) Procurement-Grade Quantitative Evidence Guide: Comparator-Based Differentiation Data


Chemoselectivity for Thiols Over Amines: TEMPO-Maleimide vs. Generic Maleimide Reactivity

The maleimide functional group in TEMPO-maleimide exhibits approximately 1,000-fold faster reaction kinetics with thiol groups compared to amines under physiological pH conditions, ensuring exclusive labeling of cysteine residues even in the presence of lysine-rich protein surfaces . This quantitative selectivity ratio is a fundamental property of the maleimide-thiol Michael addition chemistry and distinguishes TEMPO-maleimide from amine-reactive spin labels such as TEMPO-isothiocyanate derivatives, which lack this inherent discrimination between nucleophile classes .

thiol-maleimide conjugation chemoselectivity site-directed spin labeling

Protein-Label Adduct Stability: Irreversible Thioether (TEMPO-Maleimide) vs. Reversible Disulfide (MTSL)

TEMPO-maleimide forms a non-reversible, hydrolytically stable thioether bond upon reaction with protein cysteine residues, whereas MTSL (methanethiosulfonate spin label) generates a disulfide linkage that is susceptible to cleavage by reducing agents such as DTT or TCEP and undergoes thiol exchange at elevated pH [1]. In a comparative study of spin labeling strategies, MTSL-labeled proteins exhibited significant label loss under reducing conditions commonly employed in protein purification workflows, while maleimide-based labels including TEMPO-maleimide demonstrated retained labeling stoichiometry [2].

adduct stability thiol exchange reducing environment site-directed spin labeling

EPR Spectral Mobility and Rotational Dynamics: TEMPO-Maleimide vs. MTSL on α-Synuclein

In a direct comparative continuous-wave EPR study on Cys9-labeled α-synuclein (S9C variant), 4-maleimido-TEMPO (4MT) exhibited reduced spectral mobility compared to MTSL when attached at the identical cysteine site [1]. MTSL-S9C displayed overall higher mobility that was interpreted as tether-dominated motion, whereas 4MT-S9C motion was more strongly coupled to backbone dynamics of the intrinsically disordered protein [1]. This differential mobility behavior means the two labels report on distinct motional regimes—MTSL reports on flexible tether dynamics while 4MT reports more directly on local protein backbone motions.

EPR line shape rotational correlation time spin label mobility protein dynamics

Nitroxide Radical Stability and Cytotoxicity Profile: 4-Maleimido-TEMPO vs. Other Water-Soluble Spin Labels

A comparative cytotoxicity study of water-soluble nitroxide spin labels demonstrated that 4-maleimido-TEMPO inhibits the survival of CHO (Chinese hamster ovary) cells at 1 mM concentration, whereas other water-soluble spin probes including Tempol, Tempamine, CTPO, and CTPC showed no detectable inhibition of cell survival at concentrations as high as 1 mM . At concentrations of 75 µM and higher, 4-maleimido-TEMPO inhibited cell survival in a dose-dependent manner, distinguishing it from the class of non-cytotoxic nitroxides .

nitroxide stability cytotoxicity spin label biocompatibility in-cell EPR

Temperature-Dependent Librational Motion: Immobilized TEMPO-Maleimide on Hemoglobin

When covalently attached to hemoglobin, TEMPO-maleimide exhibits temperature-dependent librational motion with amplitude and frequency that vary as a function of solution conditions, even when the label is nominally 'immobilized' by protein attachment [1]. This residual nanosecond-timescale motion is not observed with more constrained spin label architectures and must be accounted for in distance distribution analyses derived from pulsed EPR measurements such as DEER (Double Electron-Electron Resonance) [1]. The librational motion contributes an intrinsic uncertainty component to distance distribution widths that is label-specific rather than protein-conformation-derived.

librational motion spin label immobilization hemoglobin temperature dependence

Validated Labeling Protocol for Monoclonal Antibody Fab' Fragments: TEMPO-Maleimide Alkylation

A validated and widely cited protocol for producing spin-labeled Fab' fragments uses TEMPO-maleimide to alkylate the free sulfhydryl group in the carboxy-terminal region of Fab' generated by pepsin digestion and mild cysteine reduction [1]. The resulting spin-labeled Fab' fragments retained antigen-binding specificity for integral membrane glycoproteins on intact platelets, confirming that TEMPO-maleimide labeling does not disrupt the antibody combining site [1]. This protocol has been replicated for multiple monoclonal antibody systems without requiring label-specific re-optimization, establishing TEMPO-maleimide as a robust, general-purpose reagent for antibody fragment spin labeling [1].

Fab' fragment monoclonal antibody alkylation membrane protein

TEMPO-Maleimide (CAS 15178-63-9) Optimal Research and Industrial Application Scenarios


Site-Directed Spin Labeling (SDSL) of Engineered Cysteine Mutants for Protein Distance Measurements

TEMPO-maleimide is the preferred reagent for SDSL studies requiring irreversible, hydrolytically stable thioether linkage to engineered cysteine residues. The ~1,000-fold chemoselectivity for thiols over amines ensures exclusive labeling at the target site even in proteins with high lysine content . The non-reversible bond withstands reducing agents used in purification (DTT, TCEP) and prevents thiol exchange at elevated pH, maintaining consistent labeling stoichiometry throughout downstream EPR experiments. However, for DEER distance measurements requiring sub-angstrom precision, the intrinsic librational motion of TEMPO-maleimide must be accounted for in distance distribution analysis [1].

Spin Labeling of Monoclonal Antibody Fab' Fragments for Membrane Protein Mobility Studies

Following the established protocol of Kunicki et al. (1986), TEMPO-maleimide alkylates the free sulfhydryl group in the carboxy-terminal hinge region of Fab' fragments generated via pepsin digestion and mild cysteine reduction [2]. The labeled Fab' retains full antigen-binding specificity, enabling EPR monitoring of integral membrane protein mobility on intact cell surfaces without disrupting the antibody-antigen interaction [2]. This validated workflow is directly transferable to Fab' fragments from diverse monoclonal antibody sources.

Comparative EPR Mobility Studies Distinguishing Protein Backbone Dynamics from Label Tether Motion

For intrinsically disordered proteins or flexible loop regions, TEMPO-maleimide's lower spectral mobility (compared to MTSL) couples the nitroxide motion more directly to backbone dynamics rather than flexible tether reorientation [3]. Researchers should select TEMPO-maleimide when the experimental objective is to probe protein backbone conformational changes; conversely, MTSL should be selected when the goal is to maximize label mobility for sensitivity to weak binding events. The differential mobility between these two labels at identical labeling sites provides an internal control for distinguishing protein dynamics from linker artifacts [3].

In-Cell EPR Experiments Requiring Controlled Label Concentration Below Cytotoxicity Threshold

TEMPO-maleimide exhibits CHO cell cytotoxicity with dose-dependent inhibition observed at ≥75 µM and complete inhibition at 1 mM . For live-cell EPR studies, TEMPO-maleimide concentrations must be maintained below the 75 µM threshold to avoid confounding cellular toxicity effects on the biological system under investigation. This cytotoxicity profile also establishes TEMPO-maleimide as a benchmark for evaluating the biocompatibility of novel nitroxide spin labels in cellular applications .

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